[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride
Overview
Description
“[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo [3,2-d] benzazepin-6 (5H)-one .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H12BrClN2 . The InChI key is YXVBVWSBHVBAEY-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo [3,2-d] benzazepin-6 (5H)-one .Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 251.55 . It is soluble in water .Scientific Research Applications
Corrosion Inhibition
Hydrazine compounds, such as those synthesized with 4-bromophenyl groups, have been studied for their corrosion inhibitive properties on steel surfaces in acidic environments. These studies reveal that such compounds exhibit mixed-type inhibition, adhering to the steel surface following Langmuir adsorption isotherm and effectively protecting the material from corrosion. The surface analysis techniques like SEM, EDX, and AFM, along with theoretical calculations using density functional theory (DFT), provide a comprehensive understanding of the inhibitor behavior and its interaction with the metal surface (Yadav, Sharma, & Sarkar, 2015).
Fluorescent Probe Development
Hydrazine derivatives, including those with bromophenyl groups, have been utilized to create ratiometric fluorescent probes for the detection of hydrazine in various samples. These probes operate through an intramolecular charge transfer (ICT) mechanism, offering a low detection limit, significant sensitivity, and specificity towards hydrazine. Their application spans from environmental water systems to biological samples, showcasing their utility in monitoring and visualizing hydrazine levels in different contexts (Zhu et al., 2019).
Synthesis of Novel Organic Compounds
The reactivity of hydrazine derivatives, including those with a bromophenyl moiety, has been harnessed to synthesize a diverse array of novel organic compounds. These compounds have been explored for various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. The structural diversity achieved through reactions with hydrazine hydrate and other reagents underscores the versatility of hydrazine derivatives as building blocks in organic synthesis. The resulting compounds are evaluated for their biological activities, providing insights into their potential therapeutic applications (Abd Elhafez, Khrisy, Badria, & Fathy, 2003).
Safety and Hazards
“[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is classified as a hazardous chemical. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . It should be stored locked up and disposed of to an approved waste disposal plant .
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that hydrazine derivatives can form hydrazones with carbonyl compounds, which may influence their interaction with biological targets .
Biochemical Pathways
Hydrazine derivatives are known to be involved in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
The compound’s interactions with its targets can lead to changes at the molecular and cellular levels, potentially influencing various biological processes .
Biochemical Analysis
Biochemical Properties
[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as monoamine oxidase (MAO) and other hydrazine-sensitive enzymes. The compound forms covalent bonds with the active sites of these enzymes, leading to their inhibition. This interaction is crucial in studying the biochemical pathways involving these enzymes and understanding their role in various physiological processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways and disrupting mitochondrial function. Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. The compound also interacts with DNA and RNA, causing changes in gene expression. Furthermore, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity, neurotoxicity, and oxidative stress. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites. Additionally, it can influence the activity of cofactors involved in redox reactions, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its effects. Its distribution is also influenced by factors such as pH and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects energy production and apoptosis .
Properties
IUPAC Name |
1-(4-bromophenyl)ethylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-6(11-10)7-2-4-8(9)5-3-7;/h2-6,11H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVBVWSBHVBAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-27-3 | |
Record name | Hydrazine, [1-(4-bromophenyl)ethyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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